

Comprehensive Technical Guide on α -(4-Fluorophenyl)cinnamionitrile: Structural Mechanics, Synthesis, and Applications

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Compound of Interest

Compound Name:	2-(4-Fluorophenyl)-3-phenylacrylonitrile
CAS No.:	54648-47-4
Cat. No.:	B3426833

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Executive Summary

α -(4-Fluorophenyl)cinnamionitrile (IUPAC: (2Z)-2-(4-fluorophenyl)-3-phenylprop-2-enenitrile) is a highly versatile, fluorinated acrylonitrile scaffold utilized extensively in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the alpha-phenyl ring enhances the molecule's lipophilicity, metabolic stability, and binding affinity in biological targets. This whitepaper provides an in-depth technical breakdown of its structural properties[1], synthetic methodologies[2], and its role as a privileged pharmacophore in drug development.

Chemical Identification & Structural Mechanics

The core structure of α -(4-fluorophenyl)cinnamionitrile consists of a central acrylonitrile moiety flanked by a phenyl group at the β -position and a 4-fluorophenyl group at the α -position.

Stereochemical Dominance

The compound predominantly exists as the (Z)-isomer[1]. According to Cahn-Ingold-Prelog (CIP) priority rules, the -CN group at C2 has a higher priority than the 4-fluorophenyl group (since the carbon in -CN is bonded to three nitrogen equivalents, whereas the aryl carbon is bonded to three carbon equivalents). At C3, the phenyl group has priority over the hydrogen atom. In the (Z)-configuration, the high-priority -CN and -Phenyl groups are on the same side of the double bond. However, sterically, this places the two bulky aryl rings (Phenyl and 4-Fluorophenyl) trans to each other. This geometry minimizes steric repulsion and results in a highly stable, planar conjugated system.

Physicochemical Profile

Table 1 summarizes the critical physicochemical parameters of the (Z)-isomer.

Parameter	Value	Analytical Method / Source
CAS Registry Number	54648-47-4	Chemical Registry[1]
Molecular Formula	C ₁₅ H ₁₀ FN	Elemental Analysis[3]
Molecular Weight	223.25 g/mol	Mass Spectrometry[1]
SMILES String	<chem>C(=C\C1=CC=CC=C1)(\C#N)/C2=CC=C(F)C=C2</chem>	Cheminformatics[1]
H-Bond Donors	0	Structural Analysis
H-Bond Acceptors	2 (N, F)	Structural Analysis

Synthetic Methodology: The Knoevenagel Condensation

The most efficient and scalable route to synthesize (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile is via the Knoevenagel condensation of 4-fluorophenylacetonitrile with benzaldehyde[2].

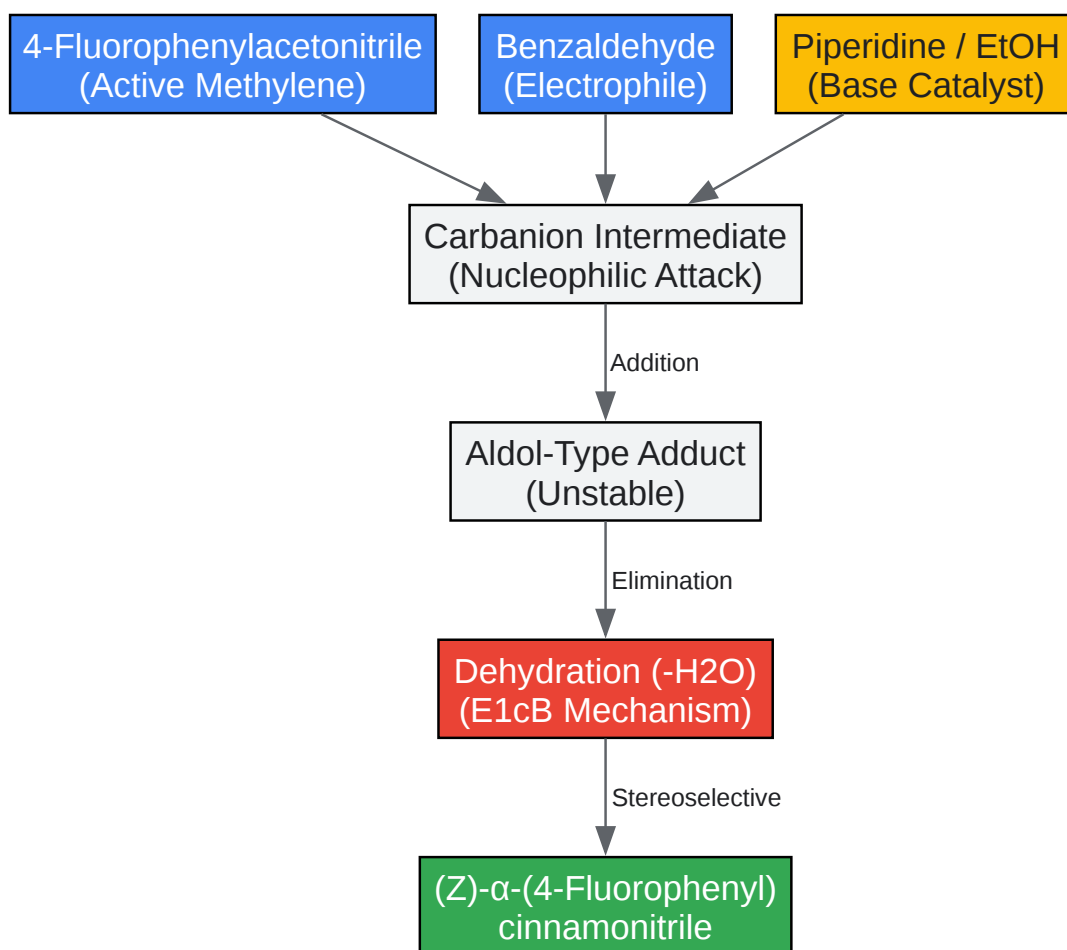
Causality of Experimental Choices

- Reagents: 4-fluorophenylacetonitrile provides a highly acidic active methylene group, activated by both the electron-withdrawing nitrile and the fluorophenyl ring.

- **Catalyst:** Piperidine (a secondary amine) is selected over stronger inorganic bases to prevent unwanted side reactions, such as the Cannizzaro reaction of the benzaldehyde.
- **Solvent:** Absolute ethanol is used because its protic nature stabilizes the charged intermediates during the aldol-type addition. Furthermore, it allows for the spontaneous crystallization of the highly crystalline (Z)-isomer upon cooling, driving the reaction equilibrium forward via Le Chatelier's principle.

Self-Validating Experimental Protocol

- **Preparation:** In a round-bottom flask, dissolve 10.0 mmol of 4-fluorophenylacetonitrile and 10.5 mmol of benzaldehyde (slight excess to ensure complete consumption of the nitrile) in 20 mL of absolute ethanol.
- **Catalysis:** Add 1.0 mmol (10 mol%) of piperidine.
- **Reflux & Monitoring:** Heat the mixture to reflux (78°C). Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. Validation Check: The reaction is deemed complete when the UV-active spot of the starting nitrile disappears and a new, lower-R_f fluorescent spot appears (typically 2-4 hours).
- **Isolation:** Remove the heat and allow the reaction to cool slowly to room temperature, then transfer to an ice bath (0°C). Validation Check: The (Z)-isomer will spontaneously precipitate as needle-like crystals due to its rigid, planar structure and low solubility in cold ethanol.
- **Purification:** Filter the precipitate under vacuum, wash with 5 mL of ice-cold ethanol to remove residual piperidine and unreacted benzaldehyde, and dry under vacuum.



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Fig 1: Knoevenagel condensation workflow yielding the (Z)-isomer.

Pharmacological & Material Science Applications

α -Aryl cinnamionitriles are privileged scaffolds in medicinal chemistry, often serving as bioisosteres for cis-stilbenes (e.g., Combretastatin A-4) or as precursors to targeted kinase inhibitors[2].

The Role of Fluorine

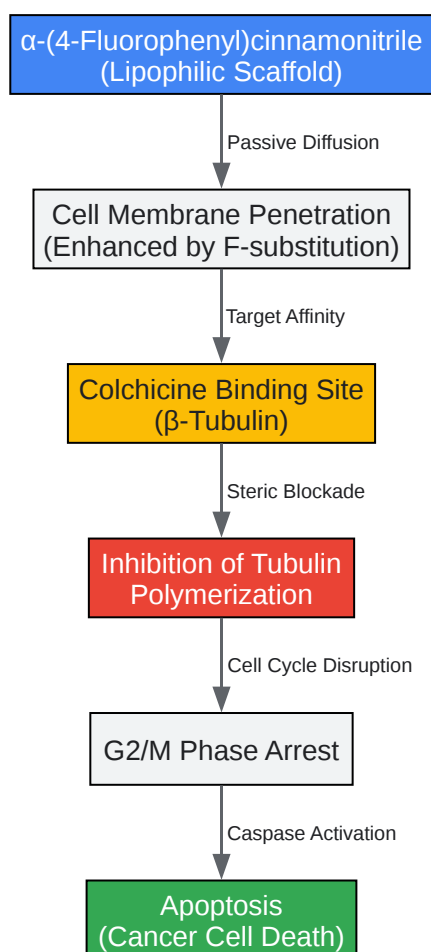
The incorporation of the fluorine atom at the para-position of the alpha-phenyl ring serves multiple strategic purposes in drug design:

- **Metabolic Stability:** It blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability for aromatic rings that leads to rapid clearance.

- **Lipophilicity & Penetration:** The highly electronegative fluorine increases the overall lipophilicity (LogP) of the molecule, enhancing passive diffusion across phospholipid bilayers.
- **Target Affinity:** Fluorine can participate in orthogonal multipolar interactions with backbone amides in protein binding pockets.

Mechanism of Action (Tubulin Inhibition Model)

Derivatives of this scaffold frequently exhibit potent anti-proliferative activity. By mimicking the rigid geometry of cis-stilbenes, the (Z)- α -(4-fluorophenyl)cinnamitrile core can dock into the colchicine binding site of β -tubulin. This binding sterically blocks the addition of new tubulin heterodimers, inhibiting microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.



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Fig 2: Mechanism of action for acrylonitrile-based tubulin inhibitors.

References

- Title: Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35. Source: ResearchGate
URL:[[Link](#)]

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